molecular formula C10H11N3O2 B1432621 methyl 5-amino-1-methyl-1H-indazole-3-carboxylate CAS No. 1566649-43-1

methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

Cat. No.: B1432621
CAS No.: 1566649-43-1
M. Wt: 205.21 g/mol
InChI Key: IMAHFQIGWZJOBF-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a high-purity chemical intermediate for research and development. This compound features a methylated indazole core, a structure of significant interest in medicinal chemistry. The 5-amino group provides a versatile handle for further synthetic modification, allowing researchers to develop a wide array of derivatives . Indazole-3-carboxylate derivatives are valuable precursors in the synthesis of various bioactive molecules and have been investigated for use in the preparation of pharmaceuticals such as granisetron . Furthermore, selective alkylation at the N1 position of the indazole ring is a key step in the synthesis of certain specialized compounds, highlighting the utility of this pre-methylated building block for streamlining synthetic routes . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle all chemicals with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

methyl 5-amino-1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAHFQIGWZJOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate generally follows a strategic sequence involving diazotization, cyclization, and functional group transformations. The most commonly reported method includes the following key steps:

  • Starting Material : 2-amino-5-nitrotoluene is used as the precursor, which contains the amino group and nitro substituent necessary for further transformations.

  • Diazotization : The amino group of 2-amino-5-nitrotoluene is converted to a diazonium salt by reaction with sodium nitrite in acetic acid. This step is critical for subsequent cyclization.

  • Cyclization via Fischer Indole Synthesis : The diazonium salt intermediate undergoes cyclization with hydrazine hydrate in the presence of acetic acid under reflux conditions. This forms the indazole ring system.

  • Methylation and Esterification : The methyl group at the 1-position is introduced either by methylation of the indazole nitrogen or by using methylated precursors. The carboxylate ester at the 3-position is typically introduced via esterification or by using methyl ester-containing starting materials.

  • Reduction of Nitro to Amino Group : The nitro group at the 5-position is reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

  • Purification : The final product is purified by crystallization or chromatography to ensure high purity suitable for research or industrial applications.

Detailed Reaction Scheme Overview

Step Reaction Type Reagents/Conditions Purpose
1 Diazotization Sodium nitrite, acetic acid, 0–5 °C Formation of diazonium salt intermediate
2 Cyclization (Fischer Indole Synthesis) Hydrazine hydrate, acetic acid, reflux (3–5 h) Formation of indazole core
3 Methylation Methylating agent (e.g., methyl iodide), base Introduction of methyl group at N-1
4 Esterification Methanol, acid catalyst Formation of methyl ester at C-3
5 Reduction Sodium borohydride or catalytic hydrogenation Conversion of nitro to amino group
6 Purification Crystallization or chromatography Isolation of pure product

Industrial Production Considerations

Industrial synthesis optimizes these steps for scale, yield, and purity:

  • Reaction Optimization : Stoichiometric ratios, catalyst loading, temperature, and reaction time are finely tuned to maximize yield and minimize by-products.

  • Catalyst Use : Catalytic hydrogenation is preferred for nitro reduction due to scalability and cleaner reaction profiles.

  • Purification : Multiple recrystallizations or preparative HPLC may be employed to achieve pharmaceutical-grade purity.

Analytical Characterization for Confirmation

To confirm the successful synthesis and purity of this compound, the following techniques are employed:

Technique Purpose Typical Data/Indicators
Proton Nuclear Magnetic Resonance (^1H-NMR) Identification of proton environments Signals corresponding to methyl, aromatic, and amino protons
Carbon-13 NMR (^13C-NMR) Confirmation of carbon framework Peaks for ester carbonyl (~170 ppm), aromatic carbons
Infrared Spectroscopy (IR) Functional group identification Ester carbonyl stretch (~1700 cm^-1), amino group bands
Mass Spectrometry (MS) Molecular weight verification Molecular ion peak at 205.21 g/mol
Elemental Analysis Purity and elemental composition Consistency with C10H11N3O2 formula
X-ray Crystallography Structural confirmation (if applicable) Bond lengths and angles consistent with indazole structure

Research Findings and Optimization Data

Research indicates that:

  • Reflux Duration : Optimal reflux times for the cyclization step range from 3 to 5 hours, balancing conversion and minimizing side reactions.

  • Methylation Efficiency : Using methyl iodide with a mild base (e.g., potassium carbonate) achieves high regioselectivity for N-1 methylation.

  • Reduction Conditions : Catalytic hydrogenation with Pd/C under mild pressure (1–3 atm) provides clean reduction of the nitro group without affecting ester functionality.

  • Solvent Choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve solubility and reaction rates in methylation and reduction steps.

Comparative Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Diazotization Sodium nitrite in acetic acid High yield of diazonium salt Requires low temperature control
Cyclization Hydrazine hydrate reflux Efficient indazole ring formation Requires careful handling of hydrazine
Methylation Methyl iodide with base High regioselectivity Methyl iodide is toxic and volatile
Nitro Reduction Catalytic hydrogenation or NaBH4 Clean conversion to amino group Catalyst poisoning possible
Purification Crystallization or chromatography High purity product Time-consuming

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 5-amino-1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between methyl 5-amino-1-methyl-1H-indazole-3-carboxylate and related compounds:

Compound Name R1 (Position 1) R3 (Position 3) R5 (Position 5) CAS Number Purity Key Properties/Applications
This compound Methyl Methyl carboxylate Amino 660411-95-0 97% Potential hydrogen bonding; synthetic intermediate
Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate H Methyl carboxylate Trifluoromethoxy 932041-12-8 95% Enhanced lipophilicity; possible fluorophore
Methyl 5-methoxy-1H-indazole-3-carboxylate H Methyl carboxylate Methoxy 90915-65-4 95% Electron-donating group; intermediate in drug synthesis
Methyl 1H-indazole-3-carboxylate H Methyl carboxylate H 170487-40-8 N/A Baseline structure for derivatization

Physicochemical and Reactivity Differences

  • Amino vs. Methoxy/Trifluoromethoxy Groups: The amino group in the target compound (position 5) increases polarity and hydrogen-bonding capacity compared to methoxy or trifluoromethoxy groups, which are more lipophilic. This difference may influence solubility and binding interactions in biological systems .
  • Carboxylate Reactivity : The methyl ester at position 3 is a common handle for hydrolysis to carboxylic acids, enabling further conjugation or salt formation. This reactivity is shared across all listed compounds .

Biological Activity

Methyl 5-amino-1-methyl-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. It has been noted for its potential to inhibit various enzymes and receptors involved in disease processes, thus modulating cellular activities and signaling pathways. The compound's structure allows it to bind effectively to these targets, which is crucial for its therapeutic effects.

Biological Activities

This compound has demonstrated a range of biological activities:

  • Anticancer Activity : It exhibits significant growth inhibition across various cancer cell lines, including colon and melanoma, with IC50 values ranging from 0.041 to 33.6 μM. This suggests a strong potential for use in cancer therapeutics.
  • Antiviral Properties : The compound has been studied for its antiviral effects, indicating its ability to interfere with viral replication processes.
  • Antimicrobial Effects : Research indicates that it may possess antimicrobial properties, further expanding its potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-amino-2-methyl-1H-indazole-3-carboxylateMethyl group at position 2Different substitution pattern affecting reactivity
Methyl 5-amino-1-methyl-1H-indazole-4-carboxylateCarboxylate at position 4Variation in pharmacokinetic properties
1-Methyl-5-nitro-1H-indazole-3-carboxylic acidNitro group instead of amino groupUnique reactivity due to nitro group

This table illustrates how the specific functional groups influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Cancer Cell Line Studies : In vitro studies showed that this compound effectively induced apoptosis in cancer cells while inhibiting proliferation. For instance, it was effective against colon cancer cell lines with IC50 values indicating potent activity.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has shown promise as an inhibitor of certain kinases involved in tumor progression .
  • Animal Models : Preliminary animal studies have suggested that this compound may reduce tumor size and improve survival rates in models of cancer, supporting its potential as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for methyl 5-amino-1-methyl-1H-indazole-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization and functionalization steps. For example, analogous indazole derivatives are synthesized via refluxing 3-formyl-indole precursors with thiazolidinones or aminothiazoles in acetic acid with sodium acetate as a catalyst (Scheme 1 and 2 in and ). Optimization includes adjusting stoichiometry (e.g., 1.1 equiv of aldehyde precursor), reflux duration (3–5 hours), and catalyst loading. Characterization via 1H^1H-NMR and LC-MS is critical to confirm product purity and regioselectivity .

Q. How is the compound characterized to confirm its structural identity?

Key techniques include:

  • Spectroscopy : 1H^1H-NMR for proton environments, 13C^{13}C-NMR for carbon backbone, and IR for functional groups (e.g., ester carbonyl at ~1700 cm1^{-1}).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Elemental analysis : Confirmation of C, H, N content. For crystallographic validation, SHELX programs (e.g., SHELXL) refine X-ray diffraction data to resolve bond lengths and angles .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

The methyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage at –20°C under inert atmosphere to prevent hydrolysis of the ester moiety. Analogous compounds (e.g., methyl indole carboxylates) show degradation under prolonged light exposure, necessitating amber vials for storage .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or regiochemistry?

SHELXL refinement ( ) enables precise determination of bond lengths and electron density maps. For example, anisotropic displacement parameters distinguish between amino and methyl group orientations. In cases of tautomerism, hydrogen bonding patterns from X-ray data (e.g., N–H···O interactions) validate dominant tautomeric forms .

Q. What strategies are employed to analyze environmental fate and ecotoxicological impacts of this compound?

Experimental designs from environmental chemistry frameworks (e.g., Project INCHEMBIOL in ) guide studies on:

  • Degradation pathways : Hydrolysis kinetics under varying pH and temperature.
  • Bioaccumulation : LogPP calculations (via HPLC) to estimate lipid membrane partitioning.
  • Toxicity assays : Cell viability (MTT) and enzymatic inhibition (e.g., CYP450 isoforms) to assess ecological risks .

Q. How are computational methods integrated with experimental data to predict structure-activity relationships (SAR)?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases).
  • DFT calculations : Optimize geometry and electronic properties (HOMO-LUMO gaps) to correlate with reactivity. Experimental validation via enzymatic assays (e.g., IC50_{50} determination) refines computational models .

Q. What experimental approaches address low yields in multi-step syntheses of indazole derivatives?

  • Stepwise monitoring : TLC or in situ IR tracks intermediate formation.
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts improve cyclization efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) for steps involving reflux .

Methodological Considerations Table

Challenge Technique Key Parameters References
Structural ambiguityX-ray refinement (SHELXL)R-factor < 0.05, electron density maps
Low synthetic yieldMicrowave-assisted synthesisPower: 300 W, temperature: 120°C
Environmental persistenceHydrolysis kinetics assayspH 3–10, T = 25–50°C, HPLC monitoring
SAR predictionMolecular docking + enzymatic assaysBinding energy (kcal/mol), IC50_{50} (nM)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-amino-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 2
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methyl 5-amino-1-methyl-1H-indazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.